N-tert-butyl-2-fluorobenzamide

Description

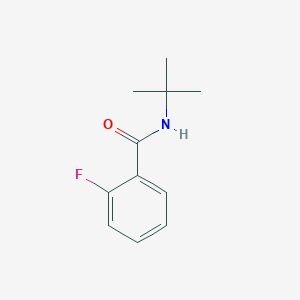

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTOGGBBTUSQOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146617-56-3 | |

| Record name | N-(TERT-BUTYL)-2-FLUOROBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Tert Butyl 2 Fluorobenzamide

Palladium-Catalyzed Amidation Approaches

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, offering efficient routes to construct carbon-nitrogen bonds.

Synthesis via Coupling of Aryl Halides with Isocyanides

Reductive Aminocarbonylation of Aryl Halides with Nitroarenes (Applicability to N-tert-butyl-2-fluorobenzamide)

The reductive aminocarbonylation of aryl halides with nitroarenes presents a powerful method for amide synthesis. semanticscholar.orgrsc.org This approach typically utilizes a nickel or palladium catalyst and a reductant to convert the nitroarene into a reactive nitrogen source in situ, which then couples with the aryl halide and a carbon monoxide source. semanticscholar.orgrsc.org

A nickel-catalyzed three-component reaction of aryl halides, a CO surrogate like dicobalt octacarbonyl, and nitroarenes under reductive conditions has been developed for the synthesis of aryl amides. semanticscholar.orgrsc.org This method demonstrates broad substrate scope and high functional group compatibility. semanticscholar.org The proposed mechanism involves the reduction of the nitroarene to species like nitrosoarenes or anilines, which then react with a nickel-acyl intermediate. semanticscholar.org Although not specifically demonstrated for this compound, the generality of this method suggests its potential applicability by using an appropriate tert-butyl-substituted nitroarene.

Similarly, a copper-catalyzed reductive aminocarbonylation of alkyl iodides with nitroarenes has been reported, where a single copper catalyst mediates both the carbonylation of the alkyl iodide and the reduction of the nitroarene. nsf.gov While this specific protocol involves alkyl halides, the underlying principle of in situ amine generation from a nitro compound could be adapted for the synthesis of N-aryl amides.

Ritter Reaction-Based Syntheses

The Ritter reaction is a classic method for the formation of N-alkyl amides from nitriles and a source of a stable carbocation, such as a tertiary alcohol. organic-chemistry.org

Mechanochemical Ritter Reaction of 2-Fluorobenzonitrile (B118710) with tert-Butyl Precursors

A rapid and efficient mechanochemical Ritter reaction has been developed for the synthesis of functionalized amides at room temperature. irb.hr This solvent-free or low-solvent method utilizes a Brønsted acid catalyst to promote the reaction between a nitrile and an alcohol. irb.hr In a specific example, this compound was synthesized from 2-fluorobenzonitrile and tert-butanol (B103910). irb.hr The reaction proceeded to afford the desired product, demonstrating the applicability of this methodology for the synthesis of the target compound. irb.hr

Table 1: Mechanochemical Ritter Reaction of 2-Fluorobenzonitrile

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

| 2-Fluorobenzonitrile | tert-Butanol | Brønsted acid | Room temperature, mechanochemical | This compound |

Copper(II) Triflate-Catalyzed Ritter Reaction of Nitriles with Di-tert-butyl Dicarbonate (B1257347) (General Methodology for N-tert-butyl Amides)

Copper(II) triflate (Cu(OTf)₂) has been identified as a highly stable and efficient catalyst for the Ritter reaction of various nitriles with di-tert-butyl dicarbonate to produce N-tert-butyl amides. researchgate.net This reaction proceeds under solvent-free conditions at room temperature, offering an excellent yield for a range of alkyl, aryl, benzyl (B1604629), and furyl nitriles. researchgate.net The use of di-tert-butyl dicarbonate serves as a convenient source of the tert-butyl carbocation. While the synthesis of this compound is not explicitly mentioned, the broad substrate scope of the nitriles suggests that 2-fluorobenzonitrile would be a suitable starting material for this transformation. researchgate.net

Table 2: Copper(II) Triflate-Catalyzed Ritter Reaction

| Nitrile Substrate | Reagent | Catalyst | Conditions | Product Type |

| Aryl Nitriles | Di-tert-butyl dicarbonate | Cu(OTf)₂ | Solvent-free, room temperature | N-tert-butyl Aryl Amides |

Conventional Amide Bond Formation Strategies (e.g., Condensation Reactions)

The most traditional and widely used method for synthesizing amides is the condensation reaction between a carboxylic acid derivative and an amine. For the synthesis of this compound, this typically involves the reaction of 2-fluorobenzoyl chloride with tert-butylamine (B42293).

This standard synthetic procedure has been utilized for the preparation of various N-substituted benzamides. mdpi.comresearchgate.net For instance, the condensation of 2-fluorobenzoyl chloride with 2,4-difluoroaniline (B146603) is reported to proceed in high yield. mdpi.com A similar reaction of 2-fluorobenzoyl chloride with 4-methoxyaniline also demonstrates the utility of this method. researchgate.net By analogy, the reaction of 2-fluorobenzoyl chloride with tert-butylamine is a straightforward and expected route to this compound. This reaction is typically carried out in the presence of a base, such as triethylamine, in an inert solvent like dichloromethane. google.com

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Green Chemistry Principles

A comparative analysis of the various synthetic routes to this compound reveals distinct advantages and disadvantages for each approach, particularly when evaluated based on efficiency, selectivity, and adherence to green chemistry principles.

Efficiency:

In terms of yield, the condensation reaction of 2-fluorobenzoyl chloride with tert-butylamine demonstrates high efficiency, with reported yields around 87-88%. mdpi.commdpi.com The mechanochemical Ritter reaction using 2-fluorobenzonitrile and tert-butanol also boasts a high yield of 88%. irb.hr The palladium-catalyzed reaction of 2-fluorobromobenzene and tert-butyl isocyanide provides the product, though specific yield data for this particular derivative is not detailed in the provided information. The Cu(OTf)2-catalyzed reaction of nitriles with di-tert-butyl dicarbonate is highlighted as providing good to excellent yields for a variety of substrates. researchgate.net

Selectivity:

The selectivity of these reactions is generally high, leading to the desired this compound. The condensation and Ritter reactions are typically regioselective, with the functional groups reacting at the desired positions. The palladium-catalyzed reaction also offers good control over the C-N bond formation. The Cu(OTf)2-catalyzed method is noted for its chemoselectivity in N-tert-butyloxycarbonylation of amines. researchgate.netorganic-chemistry.org

Green Chemistry Principles:

The different synthetic routes for this compound can be assessed against the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inacs.org

Atom Economy: The condensation reaction between 2-fluorobenzoyl chloride and tert-butylamine generates hydrochloric acid as a byproduct, which lowers its atom economy. The Ritter reaction, which incorporates the atoms of both 2-fluorobenzonitrile and tert-butanol into the final product, generally has a higher atom economy. The Cu(OTf)2-catalyzed reaction using di-tert-butyl dicarbonate produces tert-butanol and carbon dioxide as byproducts.

Use of Less Hazardous Chemicals: The use of 2-fluorobenzoyl chloride in the condensation reaction involves a corrosive and moisture-sensitive reagent. The palladium catalyst used in the aryl halide amidation can be toxic and requires careful removal from the final product. The Cu(OTf)2-catalyzed reaction is presented as a more environmentally benign option, utilizing a stable and efficient catalyst under mild, solvent-free conditions. researchgate.net

Safer Solvents and Auxiliaries: The palladium-catalyzed reaction utilizes DMSO, a solvent with some toxicity concerns. The mechanochemical Ritter reaction, performed in a ball mill, significantly reduces or eliminates the need for bulk solvents, aligning well with green chemistry principles. irb.hrrasayanjournal.co.in Similarly, the Cu(OTf)2-catalyzed reaction can be performed under solvent-free conditions. researchgate.net

Energy Efficiency: The mechanochemical Ritter reaction is conducted at room temperature, making it an energy-efficient process. irb.hr The Cu(OTf)2-catalyzed reaction also proceeds at room temperature. researchgate.net The condensation and palladium-catalyzed reactions may require heating to proceed at an optimal rate.

Catalysis: Both the palladium-catalyzed and Cu(OTf)2-catalyzed routes utilize catalytic amounts of reagents, which is a key principle of green chemistry. amazonaws.comresearchgate.net The development of reusable catalysts for these processes would further enhance their green credentials. organic-chemistry.org

Interactive Data Table: Comparison of Synthetic Routes

| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Reported Yield | Key Advantages | Green Chemistry Considerations |

| Condensation Reaction | 2-fluorobenzoyl chloride, tert-butylamine | - | 87-88% mdpi.commdpi.com | High yield, standard procedure | Use of corrosive acyl chloride, generation of HCl byproduct |

| Mechanochemical Ritter Reaction | 2-fluorobenzonitrile, tert-butanol | Sulfuric acid | 88% irb.hr | High yield, rapid reaction, solvent-free | Mechanochemical approach reduces solvent use |

| Palladium-catalyzed Amination | 2-fluorobromobenzene, tert-butyl isocyanide | PdCl2, PPh3, CsF | Not specified | Broad substrate scope | Use of palladium catalyst and DMSO solvent |

| Copper-catalyzed Ritter Reaction | 2-fluorobenzonitrile, di-tert-butyl dicarbonate | Cu(OTf)2 | Good to excellent (general) researchgate.net | Mild, solvent-free conditions, stable catalyst | Environmentally benign catalyst, potential for solvent-free synthesis |

Chemical Reactivity and Derivatization of N Tert Butyl 2 Fluorobenzamide

Reactions Involving the Amide Nitrogen Atom

The amide linkage is a focal point for chemical modification. The nitrogen atom, while rendered somewhat sterically hindered by the adjacent tert-butyl group, retains its nucleophilic character and can participate in various bond-forming reactions. Furthermore, it can be converted into a nitrogen-centered radical, opening pathways to advanced functionalization strategies.

The secondary amide proton of N-tert-butyl-2-fluorobenzamide can be removed by a suitable base, generating an amidate anion that readily participates in N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a variety of substituents onto the nitrogen atom, thereby modifying the compound's steric and electronic properties.

Standard synthetic protocols can be employed for these reactions. For instance, N-alkylation can be achieved by treating the parent amide with a base like sodium hydride followed by an alkyl halide (e.g., benzyl (B1604629) bromide) to yield the corresponding tertiary amide. nih.gov Similarly, N-acylation can be performed using acylating agents such as acid chlorides or anhydrides under basic conditions. The synthesis of related structures like N-benzyl-N-(tert-butyl)benzamide demonstrates the viability of such alkylation strategies on this class of compounds. lookchem.com

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (e.g., R-X) | N-alkyl-N-tert-butyl-2-fluorobenzamide |

A more advanced strategy for functionalization involves the generation of a nitrogen-centered radical from the amide nitrogen. This is typically achieved by first converting the N-H amide to an N-fluoroamide by treatment with an electrophilic fluorine source. The resulting N-F bond can then be homolytically cleaved using a transition metal catalyst, such as copper or iron, to produce a nitrogen-centered radical. nih.govacs.org This reactive intermediate is not isolated but is immediately engaged in subsequent intramolecular reactions. acs.org

The primary fate of this nitrogen radical is an intramolecular 1,5-hydrogen atom transfer (1,5-HAT). acs.orgresearchgate.net In this process, the nitrogen radical abstracts a hydrogen atom from a carbon atom located five positions away. For benzamides with an ortho-alkyl substituent, this results in the formation of a more stable benzylic radical, effectively relaying the radical center from the nitrogen to the carbon skeleton. researchgate.net This radical relay is a key step in several complex transformations, including C-H functionalization and cycloaddition reactions. acs.orgresearchgate.net The generation and reactivity of nitrogen-centered radicals represent a powerful tool for C-N bond formation and remote C-H functionalization under relatively mild conditions. nih.gov

N-Alkylation and Acylation Reactions

Reactions at the Fluoroaromatic Ring

The amide group in this compound can act as a directing group, facilitating selective functionalization at specific positions on the fluoroaromatic ring. This approach leverages the formation of a metallacyclic intermediate to bring a catalytic metal center into proximity with a target C-H bond.

The amide moiety is an effective directing group for transition-metal-catalyzed C-H activation. conferenceproceedings.international Specifically, the N-tert-butylbenzamide scaffold can direct functionalization to the ortho C-H bond of the aromatic ring. Research has shown that ruthenium(II) catalytic systems can achieve the ortho-arylation of N-tert-butylbenzamide using arylboronic acids as the coupling partner. nih.gov Similarly, iridium(III) catalysts have been successfully employed for the selective ortho-iodination of N-tert-butylbenzamide using N-iodosuccinimide (NIS) as the iodine source. conferenceproceedings.international

These reactions typically proceed via a concerted metalation-deprotonation pathway, where the amide's carbonyl oxygen coordinates to the metal center, positioning it to activate the adjacent C-H bond. This strategy provides a direct and atom-economical method for introducing new substituents onto the fluoroaromatic ring, bypassing the need for pre-functionalized substrates. conferenceproceedings.international The ability to functionalize the ring is valuable for synthesizing complex aryl structures from simple precursors. nih.govconferenceproceedings.international

Table 2: Examples of Directed C-H Functionalization of N-tert-butylbenzamide

| Reaction Type | Catalyst System | Reagent | Product | Reference |

|---|---|---|---|---|

| ortho-Arylation | Ru(II) catalyst | Arylboronic Acid | 2-Aryl-N-tert-butylbenzamide | nih.gov |

| ortho-Iodination | [Cp*Ir(H₂O)₃]SO₄ | N-Iodosuccinimide (NIS) | 2-Iodo-N-tert-butylbenzamide | conferenceproceedings.international |

A notable transformation involving this compound derivatives is a formal [4+2] cycloaddition reaction. Specifically, N-fluoro-ortho-alkylbenzamides can undergo a copper-catalyzed reaction with dienophiles like maleic anhydride (B1165640) to produce fluorescent aminonaphthalic anhydride derivatives. acs.orgresearchgate.net This reaction is not a direct Diels-Alder cycloaddition but rather a multi-step domino process that culminates in a cyclic product. acs.org

The reaction is typically carried out in the presence of a copper(I) iodide catalyst and a base such as lithium hydroxide (B78521) (LiOH). acs.org The process is efficient and provides access to a variety of polysubstituted 1-amino-2,3-naphthalic anhydrides, which are valuable as fluorescent materials. researchgate.net

The mechanism of the formal [4+2] cycloaddition is a sophisticated cascade initiated by the formation of a nitrogen-centered radical from the N-fluoroamide precursor. acs.org The key steps are as follows:

Nitrogen-Centered Radical Generation : The copper catalyst promotes the homolysis of the N-F bond, creating a nitrogen radical.

1,5-Hydrogen Atom Transfer (1,5-HAT) : The nitrogen radical abstracts a hydrogen atom from the ortho-methyl group, generating a stable benzylic radical. acs.orgresearchgate.net

Benzylic Radical Addition : The newly formed benzylic radical adds to the carbonyl oxygen of the amide group, forming a five-membered ring and generating an oxygen-centered radical. This is followed by cyclization to yield an N-(tert-butyl)isobenzofuran-1(3H)-imine intermediate. acs.org

Isomerization : Aided by the base (LiOH), the imine intermediate isomerizes to the more stable N-(tert-butyl)isobenzofuran-1-amine, which acts as a diene. acs.orgresearchgate.net

[4+2] Cycloaddition : The isobenzofuran-1-amine diene undergoes a conventional [4+2] cycloaddition with maleic anhydride. acs.org

Aromatization : The resulting cycloadduct undergoes dehydration to furnish the final, stable aromatic product, a 1-amino-2,3-naphthalic anhydride. acs.orgresearchgate.net

This mechanistic pathway highlights a powerful synthetic strategy where a simple starting material is transformed into a complex polycyclic aromatic system through a sequence of radical and ionic steps controlled by a single catalyst system.

Formal [4+2] Cycloaddition Reactions (e.g., with Maleic Anhydride)

Formation of Isobenzofuran-Imine and Isobenzofuran-Amine Intermediates

A notable reaction of this compound and its derivatives is the formation of isobenzofuran-imine and isobenzofuran-amine intermediates. This transformation is a key step in a formal [4+2] cycloaddition reaction. The process is initiated by the generation of a nitrogen-centered radical from an N-fluoroamide derivative in the presence of a copper catalyst. This radical undergoes a 1,5-hydrogen atom transfer, leading to the formation of a benzylic radical. Subsequent addition of this radical to the amide carbonyl oxygen results in the generation of an N-(tert-butyl)isobenzofuran-1(3H)-imine intermediate. researchgate.netacs.orgresearchgate.netresearchgate.net

This imine intermediate can then isomerize to the corresponding N-(tert-butyl)isobenzofuran-1-amine. This isomerization is facilitated by a base, such as lithium hydroxide (LiOH), through a deprotonation and protonation sequence. researchgate.netacs.orgresearchgate.netresearchgate.net These isobenzofuran-amine intermediates are valuable synthons for further cycloaddition reactions.

Access to Fused Polycyclic Aromatic Systems (e.g., Aminonaphthalic Anhydrides)

The isobenzofuran-amine intermediates derived from this compound serve as dienes in [4+2] cycloaddition reactions with suitable dienophiles, such as maleic anhydride. This reaction pathway provides an efficient route to fused polycyclic aromatic systems. researchgate.netacs.orgresearchgate.net

Specifically, the reaction between the N-(tert-butyl)isobenzofuran-1-amine intermediate and maleic anhydride, followed by a dehydrating aromatization step, yields 1-amino-2,3-naphthalic anhydrides. researchgate.netacs.orgresearchgate.net This method is notable for its ability to produce a variety of substituted and fluorescent aminonaphthalic anhydrides in good yields. researchgate.netacs.orgresearchgate.net These resulting naphthalic anhydride products can be further transformed into a diverse array of naphthalimides, which also exhibit fluorescent properties. researchgate.netacs.orgresearchgate.net

Transformations Involving the Fluorine Substituent

The fluorine atom on the benzoyl group of this compound can also participate in or influence chemical transformations. While direct C-F bond activation is challenging, the fluorine substituent plays a crucial role in directing reactions and influencing the electronic properties of the molecule.

In the context of N-fluoro-2-methylbenzamides, a related class of compounds, the N-F bond is cleaved by an iron(II) triflate catalyst to generate an N-based radical, initiating a cascade that leads to C-H fluorination. acs.org This highlights the reactivity of the N-F moiety, which can be formed from the parent amide. acs.org Although this specific example involves an N-fluoro derivative, it underscores the potential for transformations involving fluorine in this class of compounds. The electron-withdrawing nature of the fluorine atom can also influence the reactivity of the aromatic ring in other reactions.

Functionalization for Advanced Molecular Architectures

The versatile reactivity of this compound makes it a valuable building block for the construction of advanced molecular architectures. The ability to generate key intermediates like isobenzofuran-amines opens up pathways to complex polycyclic systems. researchgate.netacs.orgresearchgate.net

Furthermore, the tert-butyl group, often considered a sterically demanding and inert directing group, can itself be a site for functionalization. chemrxiv.orgnih.gov Although not a reaction of this compound itself, recent research has shown that non-directed catalytic hydroxylation of sterically congested primary C-H bonds within tert-butyl groups is possible using a manganese catalyst. chemrxiv.orgnih.gov This suggests a potential, albeit currently unexplored, avenue for the late-stage functionalization of molecules derived from this compound.

The combination of reactions at the amide, the aromatic ring, and potentially the tert-butyl group and fluorine substituent, allows for the strategic design and synthesis of complex molecules with potential applications in materials science and medicinal chemistry.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy of N-tert-butyl-2-fluorobenzamide, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each type of proton in the molecule. amazonaws.com

The spectrum is characterized by a singlet at approximately 1.45 ppm, which corresponds to the nine equivalent protons of the tert-butyl group. amazonaws.com A broad singlet, observed around 6.58 ppm, is attributed to the amide (N-H) proton. amazonaws.com The aromatic region of the spectrum, between 7.02 and 8.03 ppm, displays a complex pattern of multiplets. amazonaws.com These signals arise from the four protons on the fluorinated benzene (B151609) ring, with their specific chemical shifts and coupling patterns influenced by the fluorine and amide substituents. amazonaws.com

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

| tert-butyl (C(CH₃)₃) | 1.45 | Singlet (s) | 9H |

| Amide (NH) | 6.58 | Broad Singlet (br. s) | 1H |

| Aromatic (Ar-H) | 7.02-8.03 | Multiplet (m) | 4H |

| Table 1: ¹H NMR data for this compound in CDCl₃. amazonaws.com |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the amide group appears as a doublet around 162.2 ppm, with the splitting caused by coupling to the adjacent fluorine atom. amazonaws.com The carbon atom of the benzene ring directly bonded to the fluorine atom shows a large coupling constant and resonates at approximately 160.3 ppm. amazonaws.com The other aromatic carbons appear as doublets in the range of 115.8 to 132.7 ppm due to smaller C-F coupling constants. amazonaws.com The quaternary carbon of the tert-butyl group is observed at 51.6 ppm, and the methyl carbons of the tert-butyl group give a signal at 28.8 ppm. amazonaws.com

| Carbon Type | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| Carbonyl (C=O) | 162.2 | d, J = 3.4 |

| C-F (Aromatic) | 160.3 | d, J = 244.5 |

| Aromatic CH | 132.7 | d, J = 9.2 |

| Aromatic CH | 131.7 | d, J = 2.2 |

| Aromatic CH | 124.6 | d, J = 3.2 |

| Aromatic C-C=O | 122.3 | d, J = 11.7 |

| Aromatic CH | 115.8 | d, J = 25.1 |

| Quaternary C (tert-butyl) | 51.6 | |

| Methyl C (tert-butyl) | 28.8 | |

| Table 2: ¹³C NMR data for this compound in CDCl₃. amazonaws.com |

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to specifically probe the environment of fluorine atoms within a molecule. For this compound, the ¹⁹F NMR spectrum would show a single resonance, as there is only one fluorine atom in the structure. The chemical shift of this signal is influenced by the electronic effects of the neighboring substituents on the aromatic ring. While a specific spectrum for this compound is not detailed in the provided search results, related compounds like N-methyl 4-amino-2-fluorobenzamide (B3029282) show distinct fluorine signals. googleapis.com The analysis of ¹⁹F NMR is crucial for confirming the presence and electronic environment of the fluorine substituent. alfa-chemistry.comjeolusa.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows several characteristic absorption bands. A strong band around 1665 cm⁻¹ is indicative of the C=O stretching vibration of the amide group. amazonaws.com The N-H stretching vibration of the secondary amide appears in the region of 3462-3320 cm⁻¹. amazonaws.com The C-H stretching vibrations of the aromatic ring and the tert-butyl group are observed around 3072 cm⁻¹ and 2970 cm⁻¹, respectively. amazonaws.com Bending vibrations for the N-H group are seen at 1531 cm⁻¹. amazonaws.com The C-F stretching vibration, a key indicator of the fluorine substituent, typically appears in the fingerprint region of the spectrum, with a band observed at 1225 cm⁻¹. amazonaws.com

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H Stretch | 3462, 3320 |

| Aromatic C-H Stretch | 3072 |

| Aliphatic C-H Stretch | 2970 |

| C=O Stretch (Amide I) | 1665 |

| N-H Bend (Amide II) | 1531 |

| C-F Stretch | 1225 |

| Table 3: Characteristic IR absorption bands for this compound. amazonaws.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. amazonaws.com Common fragmentation pathways for benzamides include cleavage of the amide bond. For this compound, this would lead to the formation of characteristic fragment ions. The observed fragments include m/z values of 195 (M⁺), 180, 152, 140, 123, 95, 75, 56, and 41, which correspond to the loss of various parts of the molecule, such as the tert-butyl group and the carbonyl group. amazonaws.com

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions (Applicability to this compound Analogues)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not available in the provided results, studies on structurally related benzamide (B126) analogues demonstrate the utility of this method. mdpi.comresearchgate.net For instance, the analysis of other N-tert-butyl-substituted amides has revealed how the bulky tert-butyl group influences molecular conformation and packing in the solid state. mdpi.com X-ray diffraction studies on these analogues allow for the detailed characterization of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups. mdpi.comresearchgate.net This information is invaluable for understanding the supramolecular chemistry and physical properties of these compounds.

Computational and Theoretical Investigations of N Tert Butyl 2 Fluorobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-tert-butyl-2-fluorobenzamide at the atomic and electronic levels. nrel.govsumitomo-chem.co.jp These calculations, often employing Density Functional Theory (DFT), allow for the detailed examination of the molecule's electronic structure and conformational landscape. nrel.govsumitomo-chem.co.jp

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule dictates its reactivity. For amides like this compound, the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and atomic charges are key descriptors. nrel.govbsu.by Theoretical calculations can predict these properties, offering a glimpse into how the molecule will interact with other reagents. sumitomo-chem.co.jpbsu.by For instance, the analysis of frontier molecular orbitals (HOMO-LUMO gap) can indicate the molecule's kinetic stability and reactivity in chemical reactions.

Table 1: Calculated Electronic Properties of this compound (Illustrative) Note: The following data is illustrative and based on general principles of quantum chemical calculations for similar molecules. Specific values for this compound would require dedicated computational studies.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -7.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | ~ 1.2 eV | Represents the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 8.7 eV | A larger gap generally suggests higher stability and lower reactivity. |

| Dipole Moment | ~ 3.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Conformational Analysis and Energetics

The presence of a bulky tert-butyl group and a flexible amide linkage in this compound gives rise to multiple possible conformations. csus.eduscribd.comunacademy.com Conformational analysis through computational methods helps identify the most stable (lowest energy) arrangements of the atoms in space. csus.eduscribd.comunacademy.com This is crucial as the conformation can significantly influence the molecule's reactivity and biological activity.

The rotation around the C-N amide bond and the C-C bond connecting the phenyl ring and the carbonyl group are of particular interest. The relative energies of different conformers (e.g., staggered vs. eclipsed) can be calculated to determine the most populated states at a given temperature. csus.eduscribd.comunacademy.com For example, steric hindrance between the tert-butyl group and the 2-fluoro-substituted phenyl ring will play a major role in dictating the preferred geometry.

Table 2: Relative Energies of Key Conformers of this compound (Illustrative) Note: This table presents a hypothetical energy landscape. Actual values would be derived from specific computational models.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti-periplanar | ~180° | 0.0 | ~95% |

| Syn-periplanar | ~0° | > 5.0 | <1% |

| Gauche | ~±60° | ~2.5 | ~4% |

Mechanistic Studies of Reaction Pathways

Theoretical calculations are invaluable for elucidating the step-by-step mechanisms of chemical reactions involving this compound. sumitomo-chem.co.jprsc.org By mapping the potential energy surface, researchers can identify intermediates, transition states, and determine the most likely reaction pathways. sumitomo-chem.co.jp

Theoretical Elucidation of Radical Mechanisms in Cycloaddition Reactions

Recent studies have shown that N-fluorobenzamides can participate in formal [4+2] cycloaddition reactions, proceeding through a multistep radical mechanism. researchgate.netacs.org Computational studies can provide a detailed picture of this process. The reaction is often initiated by the generation of a nitrogen-centered radical from the N-F bond. researchgate.netacs.org This is followed by a 1,5-hydrogen atom transfer (1,5-HAT), where a hydrogen atom from the tert-butyl group is abstracted by the nitrogen radical, leading to the formation of a carbon-centered radical. researchgate.netacs.org

DFT calculations can model the energetics of these elementary steps, including the initial N-F bond cleavage, the intramolecular hydrogen abstraction, and the subsequent radical addition steps that lead to the final cycloadduct. researchgate.netacs.org

Transition State Analysis for Amide Formation and Derivatization

The synthesis of this compound itself, typically through the reaction of 2-fluorobenzoyl chloride with tert-butylamine (B42293), can be studied computationally. Transition state theory allows for the calculation of the activation energy barriers for the nucleophilic acyl substitution reaction. sumitomo-chem.co.jp This provides insights into the reaction kinetics and the factors that influence the reaction rate.

Similarly, the derivatization of this compound can be explored. For example, the mechanism of C-H functionalization reactions, where a C-H bond is selectively transformed, can be investigated. acs.org Computational analysis of the transition states can help understand the regioselectivity and chemoselectivity observed in such reactions. acs.org

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the properties of individual molecules or small molecular clusters, molecular modeling and dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent or interacting with a biological macromolecule. researchgate.netuinjkt.ac.id

Structure-Reactivity Relationships from a Theoretical Perspective

The core of structure-reactivity analysis lies in understanding how electrons are distributed within the molecule and how this distribution influences interactions with other chemical species. Key molecular properties derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental indicators of chemical reactivity. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, HOMO and LUMO, are central to predicting a molecule's reactivity. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost orbital without electrons, acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more polarizable and more chemically reactive. researchgate.net For benzamide (B126) derivatives, these calculations help in understanding their biological and chemical behavior. researchgate.net For example, in a study of 3-fluorobenzamide, the HOMO-LUMO energy gap was determined to be 5.521 eV, indicating significant stability. niscpr.res.in

The energies of these orbitals also relate to other chemical properties, as shown in the table below.

| Parameter | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution or charge transfer. A larger HOMO-LUMO gap corresponds to greater hardness. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| This table outlines global reactivity descriptors calculated from HOMO and LUMO energies. |

Molecular Electrostatic Potential (MEP) Surface

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. uni-muenchen.de The MEP map uses a color scale to represent different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack. niscpr.res.inuni-muenchen.de

In benzamide structures, MEP analyses consistently show the most negative potential localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. niscpr.res.inresearchgate.net This makes the oxygen atom a primary site for electrophilic interactions, such as hydrogen bonding. The area around the N-H proton, and to a lesser extent the aromatic protons, typically shows a positive potential, identifying them as sites for nucleophilic attack. niscpr.res.in The fluorine atom also contributes to the electrostatic potential, generally creating a region of negative potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides detailed insight into the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these charge-transfer events.

For benzamide derivatives, significant delocalization interactions include:

Intramolecular Charge Transfer: A key interaction in amides is the delocalization of the nitrogen atom's lone pair (LP) into the antibonding orbital of the adjacent carbonyl group (π* C=O). This interaction is responsible for the resonance stabilization of the amide bond and its partial double-bond character. For instance, in 3-fluorobenzamide, the stabilization energy from the LP(N14) → π*(C12-O13) interaction was calculated to be 43.56 Kcal/mol, indicating a strong delocalization effect. niscpr.res.in

Role As a Chemical Intermediate in Advanced Organic Synthesis

Precursor for N-tert-butyl-Benzamide Derivatives with Modified Aromatic Systems

N-tert-butyl-2-fluorobenzamide serves as an excellent starting material for producing a variety of N-tert-butyl-benzamide derivatives where the aromatic ring is further functionalized. The ortho-fluoro substituent is a key handle for modification. It can be replaced through nucleophilic aromatic substitution reactions or it can facilitate ortho-directed metalation, enabling the introduction of a wide range of substituents at the 2-position. This allows for the systematic tuning of a molecule's steric and electronic properties, which is a critical aspect of developing new pharmaceuticals and materials. The synthesis of related halogenated benzamides, such as N-(tert-butyl)-2-chlorobenzamide, highlights the chemical family to which this precursor belongs. rsc.org

Table 1: Examples of N-tert-butyl-benzamide Derivatives

| Compound Name | CAS Number | Molecular Formula | Notes |

|---|---|---|---|

| This compound | 146617-56-3 | C11H14FNO | The primary subject and precursor. sigmaaldrich.com |

| N-tert-butyl-2-chlorobenzamide | 38871-65-5 | C11H14ClNO | A related derivative with a different halogen. rsc.org |

| 4-Bromo-N-(tert-butyl)benzamide | 350367-73-2 | C11H14BrNO | An isomer demonstrating substitution at a different position. rsc.org |

Building Block for the Synthesis of Fluorescent Molecular Probes

A significant application of N-fluorobenzamides, including the this compound scaffold, is in the synthesis of fluorescent molecules. researchgate.net Research has demonstrated a formal [4+2] cycloaddition reaction using N-fluorobenzamides and maleic anhydride (B1165640) to produce fluorescent 1-amino-2,3-naphthalic anhydrides in good yields. nih.gov

This complex transformation proceeds through a multi-step mechanism initiated by a copper catalyst. researchgate.netnih.gov The key steps involve:

Generation of a nitrogen-centered radical.

A 1,5-hydrogen atom transfer.

Benzylic radical addition to the amide carbonyl oxygen, which forms an N-(tert-butyl) isobenzofuran-1(3H)-imine intermediate.

Isomerization to an N-(tert-butyl) isobenzofuran-1-amine.

A final [4+2] cycloaddition with maleic anhydride, followed by dehydrating aromatization to yield the fluorescent product. researchgate.netnih.gov

The resulting naphthalic anhydrides can be readily converted into a diverse family of naphthalimides, which also exhibit strong fluorescent properties. nih.gov This synthetic route provides a powerful method for creating new molecular probes for biological imaging and sensing applications.

Table 2: Synthesis of Fluorescent Probes via [4+2] Cycloaddition

| Reactant 1 | Reactant 2 | Key Intermediate | Product Class |

|---|

Utility in the Construction of Nitrogen-Containing Heterocycles

This compound is a valuable precursor for synthesizing nitrogen-containing heterocyclic compounds, which are core structures in many natural products and pharmaceuticals. rsc.org One powerful strategy involves the in-situ generation of a benzyne (B1209423) intermediate. The ortho-fluorine atom makes the compound an ideal candidate for this transformation. Upon treatment with a strong base, the compound can undergo elimination to form a highly reactive benzyne, which is not isolated but immediately trapped.

This reactive benzyne intermediate can then participate in various cycloaddition reactions to build complex heterocyclic frameworks in a single step. rsc.org For instance, reacting the benzyne with nitrogen-containing dienophiles or nucleophiles can efficiently construct fused-ring systems. This method provides an alternative to traditional metal-catalyzed cross-coupling reactions for assembling diverse heterocyclic structures. rsc.org

Application in Multi-Component Reactions for Chemical Library Generation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. nih.gov This approach is invaluable for rapidly generating large libraries of diverse compounds for drug discovery. nih.gov

While this compound itself may not be a direct component in classic MCRs, it can be readily converted into a key reactant for isocyanide-based multicomponent reactions (I-MCRs) such as the Ugi and Passerini reactions. organic-chemistry.org The amide can be dehydrated to form 2-fluorophenyl isocyanide. This isocyanide can then be used as a building block in an Ugi four-component reaction (Ugi-4CR) with an aldehyde, an amine, and a carboxylic acid. This strategy allows for the creation of complex, peptide-like molecules in a highly convergent and atom-economical fashion. The fluorine atom from the original benzamide (B126) is retained in the final product, providing a site for further chemical modification or for tuning the compound's biological activity.

Table 3: Hypothetical Ugi Reaction Components Derived from this compound

| Component 1 (Isocyanide) | Component 2 (Aldehyde/Ketone) | Component 3 (Amine) | Component 4 (Carboxylic Acid) | Resulting Scaffold |

|---|

Future Research Directions and Outlook

Development of Sustainable and Economical Synthetic Routes

The future of chemical manufacturing hinges on the development of processes that are both environmentally benign and cost-effective. For N-tert-butyl-2-fluorobenzamide, research is anticipated to move beyond traditional amide synthesis methods, which often involve hazardous reagents and generate significant waste.

Green Chemistry Approaches: Future synthetic strategies will likely focus on direct amidation reactions that minimize waste. Catalytic methods that use non-toxic and readily available starting materials are at the forefront of this effort. researchgate.netharvard.edu For instance, the use of greener solvents like tert-butyl acetate (B1210297) in boron-catalyzed direct amidations has shown promise for improving the sustainability profile of amide synthesis. This approach not only offers a better safety profile but can also enhance reaction scope, particularly for polar substrates.

A key goal is to improve atom economy and reduce the Process Mass Intensity (PMI), a metric that quantifies the total mass of materials used to produce a certain mass of product. ethernet.edu.etmdpi.comgreenchemistry-toolkit.orgresearchgate.net The ideal PMI value is low, indicating less waste. greenchemistry-toolkit.org Research into heterogeneous catalysts, which can be easily separated and recycled, is a promising avenue for reducing waste and cost in the synthesis of amides like this compound. researchgate.netrsc.orgcsic.esnumberanalytics.com Silica-based catalysts, for example, are low-cost, environmentally friendly, and reusable for amide synthesis. researchgate.net

Economical Considerations: Reducing the cost of synthesis is paramount for industrial applications. This involves using inexpensive starting materials and catalysts, as well as optimizing reaction conditions to maximize yield and minimize energy consumption. harvard.edu For example, a mechanochemical Ritter reaction has been shown to produce this compound from 2-fluorobenzonitrile (B118710) in high yield at room temperature, offering a rapid and potentially more economical route. irb.hr The development of catalytic systems based on abundant metals like copper or silver also presents a cost-effective alternative to precious metal catalysts. harvard.eduoup.com

Below is a table summarizing potential sustainable synthetic strategies and their advantages.

| Synthetic Strategy | Key Features & Advantages | Relevant Research |

| Direct Catalytic Amidation | Utilizes catalysts (e.g., Boron-based) to directly couple carboxylic acids and amines. Reduces waste by avoiding stoichiometric activating agents. | Can be performed in greener solvents like tert-butyl acetate, improving safety and sustainability. rsc.org |

| Heterogeneous Catalysis | Employs solid-supported catalysts (e.g., silica, zeolites) that are easily recoverable and reusable. researchgate.netrsc.org | Lowers catalyst cost and simplifies product purification, reducing overall process waste. researchgate.netcsic.esnumberanalytics.com |

| Mechanochemistry | Uses mechanical force to induce chemical reactions, often solvent-free. | Offers rapid reaction times and high yields at room temperature, reducing energy consumption and solvent use. irb.hr |

| Flow Chemistry Synthesis | Reactions are performed in continuous-flow reactors. | Enhances safety, particularly with hazardous reagents, improves heat transfer, and allows for easier scalability. unimib.itnih.gov |

Exploration of Expanded Reaction Scope and Chemo-Selectivity

Future research will undoubtedly focus on expanding the synthetic utility of this compound by exploring its reactivity in a wider range of chemical transformations and improving the chemo-selectivity of these reactions.

Expanding Reaction Scope: The N-tert-butylamide group can act as a directing group in C-H activation reactions, guiding functionalization to the ortho-position of the benzoyl ring. oup.comnih.govrsc.orgrsc.org Research is expected to broaden the scope of these C-H functionalization reactions to include a wider variety of coupling partners, leading to the synthesis of diverse substituted benzamides. For example, rhodium-catalyzed annulation reactions of benzamides with internal alkynes have been developed, and tuning the electronic properties of the catalyst's ligand can control the chemo-selectivity of the transformation. rhhz.net

Furthermore, N-fluorobenzamides, which can be derived from their N-H counterparts, have been shown to participate in unique transformations like [4+2] cycloadditions and radical-mediated C-H functionalization. nih.govnih.gov Exploring the reactivity of this compound in these and other novel reaction manifolds will be a key area of future investigation.

Enhancing Chemo-selectivity: Achieving high chemo-selectivity is crucial for synthesizing complex molecules without the need for extensive protecting group strategies. For this compound, this means selectively targeting a specific reactive site in the presence of other functional groups. This can be achieved by:

Catalyst Control: The choice of metal catalyst and its ligand system can dramatically influence the outcome of a reaction. For instance, in reactions of benzamides, cobalt catalysts can exhibit orthogonal reactivity compared to their rhodium counterparts, leading to different annulation products. nih.gov Ruthenium(II) catalysts have demonstrated high chemo-selectivity in the direct arylation of benzamides, tolerating functional groups like halides that are often incompatible with other systems. rsc.org

Reaction Conditions: Fine-tuning parameters such as solvent, temperature, and additives can steer a reaction towards the desired product.

Substrate Modification: Slight modifications to the substrate structure can influence its reactivity and the selectivity of the transformation.

Design of Novel Catalytic Systems for this compound Transformations

The development of novel catalytic systems is central to advancing the chemistry of this compound. Future research will focus on creating catalysts that are more active, selective, robust, and sustainable.

Homogeneous Catalysis: Significant progress has been made in using homogeneous catalysts, particularly those based on transition metals like rhodium, iridium, and cobalt, for the C-H functionalization of benzamides. rhhz.netnih.govorganic-chemistry.orgresearchgate.netrsc.orgresearchgate.net Future work will likely involve the design of new ligands, such as electronically tuned cyclopentadienyl (B1206354) (Cp) ligands, to further enhance the reactivity and selectivity of these metal centers. rhhz.netnih.gov The goal is to develop catalysts that can operate under milder conditions and tolerate a broader range of functional groups.

Heterogeneous Catalysis: A major push will be towards the development of heterogeneous catalysts for both the synthesis and subsequent transformation of this compound. rsc.orgcsic.es Heterogeneous catalysts offer significant advantages in terms of separation, recovery, and reusability, which are critical for sustainable industrial processes. researchgate.netnumberanalytics.com Research may focus on immobilizing known homogeneous catalysts on solid supports like magnetic nanoparticles, allowing for easy magnetic recovery. acs.org Other promising materials include metal-organic frameworks (MOFs) and functionalized polymers that can be engineered to have specific catalytic activities.

The table below highlights different classes of catalysts and their potential applications in this compound chemistry.

| Catalyst Class | Metal Center | Potential Applications | Key Advantages |

| Homogeneous | Rhodium (Rh), Iridium (Ir), Cobalt (Co) | C-H activation, amidation, annulation reactions. rhhz.netnih.govorganic-chemistry.orgrsc.org | High activity and selectivity, tunable via ligand design. rhhz.net |

| Homogeneous | Copper (Cu) | C-H functionalization, amidation. oup.comnih.gov | Earth-abundant and less toxic compared to precious metals. |

| Homogeneous | Boron (B) | Direct amide synthesis. | Metal-free, promotes reactions in greener solvents. rsc.org |

| Heterogeneous | Palladium (Pd), Ruthenium (Ru) on supports | C-H arylation, hydrogenation. rsc.orgrsc.orgacs.org | Recyclable, simplifies purification, suitable for flow chemistry. acs.org |

| Heterogeneous | Silica (SiO₂), Zeolites | Direct amide synthesis. researchgate.net | Low cost, environmentally benign, robust. researchgate.net |

Integration of this compound in Flow Chemistry and Automation

The integration of continuous flow chemistry and automation represents a paradigm shift in chemical synthesis, moving from traditional batch processes to more efficient, safer, and scalable manufacturing. researchgate.netinnovationnewsnetwork.comoxfordglobal.com

Flow Chemistry Applications: Flow chemistry offers numerous advantages for the synthesis and transformation of this compound. unimib.itnih.gov Reactions can be performed at elevated temperatures and pressures with enhanced safety, as only small volumes of material are reacting at any given time. unimib.it This is particularly beneficial for highly exothermic reactions or those involving hazardous reagents. The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities compared to batch processes. acs.orgnih.gov The use of packed-bed reactors containing heterogeneous catalysts is particularly well-suited for flow systems, enabling continuous production with easy catalyst separation. unimib.it

Automation in Synthesis: Automated systems can perform multi-step syntheses with minimal human intervention, accelerating the discovery and development of new molecules. researchgate.netinnovationnewsnetwork.comnih.gov An automated platform could be designed to synthesize this compound and then subject it to a series of diversification reactions in a sequential manner. acs.org This approach, often coupled with real-time analysis and machine learning algorithms, allows for rapid reaction optimization and the creation of libraries of related compounds for screening purposes. researchgate.netoxfordglobal.com Researchers have developed a "solid phase synthesis-flow" (SPS-flow) technique that combines the benefits of solid-supported synthesis with continuous-flow processing, enabling longer automated synthetic sequences. innovationnewsnetwork.com

Predictive Modeling and Machine Learning in this compound Chemistry

The use of computational tools, including predictive modeling and machine learning, is poised to revolutionize how chemical research is conducted. researchgate.netijnc.ir These approaches can accelerate the discovery of new reactions and optimize existing processes by predicting outcomes without the need for extensive experimentation.

Predictive Modeling and DFT: Density Functional Theory (DFT) calculations are increasingly used to elucidate reaction mechanisms and understand the origins of reactivity and selectivity. rsc.org For instance, computational studies have been used to explain why a rhodium catalyst favors an N-directed C-H activation pathway over an O-directed one in benzamides and to rationalize the different reactivity profiles of cobalt and rhodium catalysts in annulation reactions. rhhz.netnih.gov Future research will likely employ these methods to predict the feasibility of new transformations involving this compound and to design catalysts with enhanced performance.

Machine Learning Applications: Machine learning (ML) models are being developed to predict various aspects of chemical reactions, including yields, optimal conditions, and even potential side products. acs.orgnih.govrsc.orgnih.gov These models are trained on large datasets of known reactions. nih.gov For the chemistry of this compound, ML could be used to:

Predict Reaction Outcomes: Given a set of reactants and conditions, an ML model could predict the likelihood of a successful reaction and the expected yield. nih.govrsc.org

Optimize Reaction Conditions: Algorithms can efficiently explore a vast parameter space (e.g., catalyst, solvent, temperature) to identify the optimal conditions for a specific transformation, reducing the number of experiments required. acs.org

Guide Retrosynthesis: AI-powered tools can suggest synthetic routes to complex target molecules that incorporate this compound as an intermediate.

While the application of ML to specific substrates like this compound is still emerging, the general trend in chemistry points towards a future where computational prediction and experimental work are deeply integrated. researchgate.netnih.gov

Q & A

Q. What are the established synthetic routes for N-tert-butyl-2-fluorobenzamide, and what critical parameters influence yield?

Methodological Answer: this compound can be synthesized via multi-step routes involving fluorobenzoyl chloride and tert-butylamine. Key steps include:

Acylation : React 2-fluorobenzoyl chloride with tert-butylamine under inert atmosphere (N₂/Ar) to form the amide bond.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Critical Parameters :

- Temperature : Maintain 0–5°C during acylation to suppress side reactions .

- Solvent Choice : Dichloromethane (DCM) or tetrahydrofuran (THF) enhances solubility of intermediates .

- Catalyst : Triethylamine (TEA) as a base improves reaction efficiency .

Q. Table 1: Comparative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylation | 2-Fluorobenzoyl chloride, TEA, DCM, 0°C | 72–78 | |

| Purification | Silica gel, Hexane:EtOAc (7:3) | 85–90 |

Q. Which spectroscopic and analytical methods are recommended to confirm the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ peak at m/z 210.1 (calc. 210.1) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

- Purity Analysis : Use HPLC (C18 column, MeCN/H₂O gradient) with ≥95% purity threshold .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like N-alkylated derivatives?

Methodological Answer: By-product formation often arises from over-alkylation or incomplete acylation. Optimization strategies include:

- Stoichiometric Control : Use 1.1 eq. of tert-butylamine to limit excess reagent .

- Low-Temperature Acylation : Slow addition of acyl chloride at 0°C reduces side reactions .

- Catalyst Screening : Test alternative bases (e.g., DMAP) to improve regioselectivity .

Table 2: By-Product Mitigation Strategies

| Condition | Outcome | Reference |

|---|---|---|

| TEA vs. DMAP | DMAP reduces alkylation by 15% | |

| Slow Reagent Addition | Improves yield to 82% |

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., melting point, solubility)?

Methodological Answer: Contradictions often arise from impurities or methodological differences. Follow these steps:

Reproduce Experiments : Validate melting point using differential scanning calorimetry (DSC) .

Solubility Testing : Use standardized solvents (e.g., DMSO, EtOH) and report temperature/pH .

Cross-Validation : Compare data with authoritative databases (e.g., NIST Chemistry WebBook ).

Example : Discrepancies in melting point (reported 98–105°C) may stem from polymorphic forms resolved via X-ray diffraction .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate thermodynamic parameters (e.g., Gibbs free energy of reaction) using B3LYP/6-31G* basis set .

- Molecular Dynamics (MD) : Simulate solvation effects in DCM or water to predict solubility trends .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.